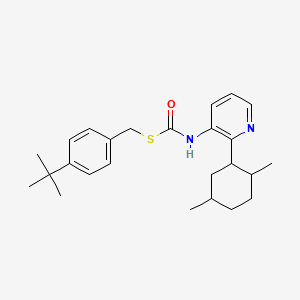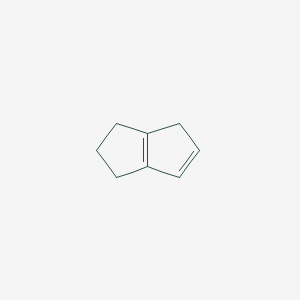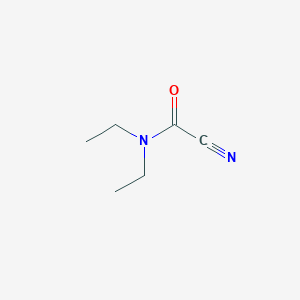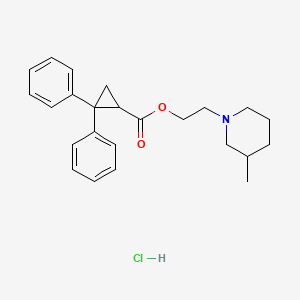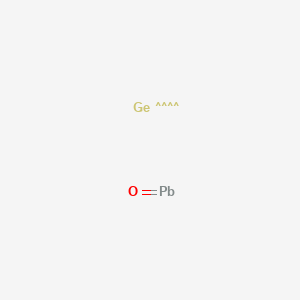
Plumbanone--germanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbanone–germanium (1/1) is a compound that combines the elements lead (Pb) and germanium (Ge)
Preparation Methods
The synthesis of Plumbanone–germanium (1/1) typically involves the reaction of lead and germanium precursors under controlled conditions. One common method is the co-precipitation technique, where lead and germanium salts are dissolved in a suitable solvent and then precipitated out by adjusting the pH or adding a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound. Industrial production methods may involve high-temperature reactions in a furnace or the use of chemical vapor deposition techniques to ensure high purity and uniformity of the compound.
Chemical Reactions Analysis
Plumbanone–germanium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of lead and germanium.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions can replace one of the elements with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Plumbanone–germanium (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and germanium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: In the electronics industry, Plumbanone–germanium (1/1) is studied for its potential use in semiconductors and other electronic components.
Mechanism of Action
The mechanism by which Plumbanone–germanium (1/1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways within cells. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to changes in cellular processes. In electronic applications, the compound’s unique electronic properties are harnessed to improve the performance of devices.
Comparison with Similar Compounds
Plumbanone–germanium (1/1) can be compared with other similar compounds, such as:
Lead oxide (PbO): Used in glass and ceramics.
Germanium dioxide (GeO2): Used in fiber optics and infrared optics.
Lead-germanium alloys: Used in various industrial applications.
What sets Plumbanone–germanium (1/1) apart is its unique combination of lead and germanium, which imparts distinct chemical and physical properties not found in other compounds.
Properties
CAS No. |
51404-71-8 |
|---|---|
Molecular Formula |
GeOPb |
Molecular Weight |
296 g/mol |
InChI |
InChI=1S/Ge.O.Pb |
InChI Key |
CBTBRJKADVFQLO-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


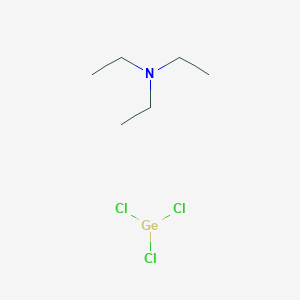

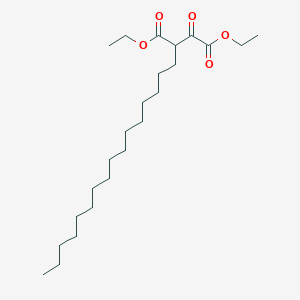
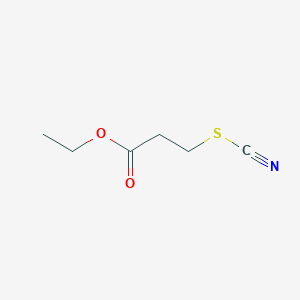


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)

